2-Methoxy-6-(methylsulfonyl)aniline
Description
Properties
IUPAC Name |
2-methoxy-6-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFWDKRBZQWOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434497 | |
| Record name | 2-Methoxy-6-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148726-71-0 | |
| Record name | 2-Methoxy-6-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-6-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methylsulfonyl)aniline typically involves the introduction of methoxy and methylsulfonyl groups onto an aniline derivative. One common method involves the reaction of 2-methoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methylsulfonyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution
Major Products Formed
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted aniline derivatives. These products have distinct properties and applications in different fields of research and industry .
Scientific Research Applications
2-Methoxy-6-(methylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Electron Effects : The sulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than sulfanyl (-SCH₃) or thioether (-CH₂SCH₃) groups, leading to reduced basicity of the aniline NH₂ group compared to its sulfanyl analogs .
- Molecular Weight and Polarity : Sulfonyl derivatives generally exhibit higher molecular weights and polarities, impacting solubility and bioavailability.
- Boiling Points : Sulfonyl-containing compounds likely have higher boiling points than sulfanyl analogs due to stronger dipole-dipole interactions, though direct data for the target compound is unavailable .
Biological Activity
2-Methoxy-6-(methylsulfonyl)aniline is an organic compound with the molecular formula and a molecular weight of approximately 201.24 g/mol. It features both a methoxy group and a methylsulfonyl group attached to a benzene ring, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential therapeutic applications based on diverse research findings.
The compound is synthesized through methods that typically involve nucleophilic substitution reactions, where the amino group can participate in various chemical transformations. The presence of the sulfonyl group allows for further derivatization, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
Research indicates that this compound may have significant biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Anticancer Activity
A study highlighted the potential of sulfonamide derivatives (structurally related to this compound) to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various cancers, including breast cancer. These derivatives showed selective inhibition against cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM . The mechanism of action involved inducing apoptosis in cancer cells, suggesting that similar compounds may exhibit comparable effects.
Enzyme Inhibition
This compound has been implicated in enzyme inhibition studies, particularly regarding carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes and are targets for drug development due to their involvement in tumor growth and metastasis. Compounds related to this compound exhibited significant inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM .
Comparative Analysis of Related Compounds
The biological activity of this compound can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-6-methylaniline | Lacks methylsulfonyl group | Lower reactivity compared to sulfonyl derivatives |
| 2-Methoxy-6-(methylthio)aniline | Contains a methylthio group | Different mechanism of action |
| 2-Methoxy-6-chloroaniline | Contains a chlorine atom | Altered reactivity due to halogen substitution |
| 4-Methoxyaniline (p-Anisidine) | Lacks methylsulfonyl group | Simpler structure with no sulfonyl functionality |
| 2-Methoxy-4-(methylsulfonyl)aniline | Different position of functional groups | Distinct biological activity potential |
The unique combination of methoxy and methylsulfonyl groups in this compound enhances its reactivity and potential applications compared to these related compounds.
Case Studies
Several case studies illustrate the biological potential of compounds similar to this compound:
- Inhibition of Cancer Cell Proliferation : A series of studies demonstrated that derivatives showing structural similarity to this compound were effective against triple-negative breast cancer cell lines. The most potent compounds showed significant selectivity for cancer cells over normal cells, indicating their therapeutic promise .
- Antimicrobial Activity : Research on sulfonamide derivatives has shown notable antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with some compounds exhibiting over 80% inhibition at specific concentrations . This suggests that modifications around the sulfonamide functional group can enhance antimicrobial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
